molecular formula C12H8O2S B8609920 2,8-Dihydroxydibenzothiophene

2,8-Dihydroxydibenzothiophene

Cat. No.: B8609920
M. Wt: 216.26 g/mol
InChI Key: ORACUDSQEWJAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dihydroxydibenzothiophene is a dibenzothiophene derivative featuring hydroxyl (-OH) groups at the 2 and 8 positions of the fused aromatic ring system. Dibenzothiophenes are sulfur-containing heterocyclic compounds with a structure analogous to biphenyl but with a thiophene ring fused to two benzene rings. Insights into its properties can be inferred from structurally related derivatives, such as 2,8-dimethyl- and 2,8-dibromo-dibenzothiophenes, which are well-documented in the evidence provided.

Properties

Molecular Formula

C12H8O2S

Molecular Weight

216.26 g/mol

IUPAC Name

dibenzothiophene-2,8-diol

InChI

InChI=1S/C12H8O2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,13-14H

InChI Key

ORACUDSQEWJAQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(S2)C=CC(=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2,8-Dimethyldibenzo[b,d]thiophene

  • Molecular Formula : C₁₄H₁₂S .
  • Molecular Weight : 212.31 g/mol .
  • Substituents : Methyl (-CH₃) groups at positions 2 and 7.
  • Applications : Primarily used in laboratory research as a reference compound for mass spectrometry and structural studies .

2,8-Dibromodibenzo[b,d]thiophene

  • Molecular Formula : C₁₂H₆Br₂S .
  • Molecular Weight : 342.05 g/mol .
  • Substituents : Bromine atoms at positions 2 and 8.
  • Applications : Key intermediate in synthesizing low bandgap polymers for organic electronics (OLEDs, OFETs, photovoltaics) due to its electron-withdrawing bromine substituents .
  • Physical Properties : Melting point of 226°C, >99% purity, and white crystalline appearance .

Other Derivatives

lists thiophene-based compounds with diverse substituents (e.g., cyano, diphenylamino, hexyloxy groups), though none are direct structural analogs. These derivatives highlight the versatility of dibenzothiophene scaffolds in materials science, particularly for tuning electronic properties .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
2,8-Dihydroxydibenzothiophene* C₁₂H₈O₂S 232.25 (theoretical) -OH Hypothetical: Coordination chemistry, drug design
2,8-Dimethyldibenzo[b,d]thiophene C₁₄H₁₂S 212.31 -CH₃ Mass spectrometry, structural studies
2,8-Dibromodibenzo[b,d]thiophene C₁₂H₆Br₂S 342.05 -Br Organic electronics (OLEDs, photovoltaics)

*Theoretical values for this compound are calculated based on its structure.

Research Findings and Substituent Effects

  • Bromine atoms (-Br) are electron-withdrawing, reducing the HOMO-LUMO gap and improving conductivity in organic semiconductors . Hydroxyl groups (-OH) could introduce strong hydrogen-bonding interactions, increasing solubility in polar solvents and enabling coordination with metal ions.
  • Reactivity :

    • Brominated derivatives undergo Suzuki-Miyaura coupling reactions, facilitating polymer synthesis .
    • Methylated analogs are less reactive toward electrophilic substitution due to steric hindrance .
  • Thermal Stability :

    • Brominated derivatives exhibit higher melting points (226°C) compared to methylated analogs, reflecting stronger intermolecular forces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.